molecular formula C12H11ClN4O2 B14131510 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

Cat. No.: B14131510
M. Wt: 278.69 g/mol
InChI Key: CHWIQNZHIFWNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methoxy group, and an amino group linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide typically involves the condensation of 2-chloro-5-methoxy-4-pyrimidinamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit focal adhesion kinase, which plays a role in cell signaling pathways involved in cancer progression . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17)

InChI Key

CHWIQNZHIFWNBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.